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Introduction to Ibrexafungerp and Its Mechanism of
Action

Ibrexafungerp (formerly SCY-078, MK-3118) is a first-in-class triterpenoid antifungal agent that represents

a significant advancement in antifungal therapy. As a semi-synthetic derivative of enfumafungin, it forms the

prototype of a novel antifungal class termed "fungerps" [1]. Approved for vulvovaginal candidiasis (VVC)

in 2021 and recurrent VVC in 2022, its investigation for invasive candidiasis represents a crucial expansion

of its clinical applications [2].

The compound's unique mechanism involves non-competitive inhibition of the β-(1,3)-D-glucan synthase

enzyme complex, which is essential for fungal cell wall biosynthesis [1]. While both ibrexafungerp and

echinocandins target this enzyme, they bind to distinct but partially overlapping sites: ibrexafungerp targets

the Rho1p regulatory subunit, whereas echinocandins target the Fks1p catalytic subunit [2] [1]. This

differential binding results in limited cross-resistance between these classes and maintains ibrexafungerp's

activity against many echinocandin-resistant strains [1].
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Murine Model of C. auris Disseminated Candidiasis

Experimental Design and Protocol

Animal Model: Immunosuppressed mice rendered neutropenic via cyclophosphamide administration

[3]
Infection Model: Intravenous infection with clinical C. auris isolate UTHSCSA DI17-46 [3]

Treatment Initiation: 24 hours post-inoculation, mimicking clinically relevant delayed intervention [3]
Dosing Regimens:

Ibrexafungerp: 20, 30, and 40 mg/kg orally twice daily [3]
Caspofungin control: 10 mg/kg intraperitoneally once daily [3]

Fluconazole control: 20 mg/kg orally once daily [3]
Vehicle control [3]

Treatment Duration: 7 days [3]
Endpoint Assessments: Survival monitoring through day 21 post-infection and kidney fungal burden

quantification [3]

Key Efficacy Findings Ibrexafungerp demonstrated dose-dependent efficacy in the C. auris disseminated

infection model. All dose levels provided significant survival advantage compared to vehicle control

immediately post-treatment (day 8). The higher doses (30 and 40 mg/kg) maintained significant survival

benefit through the study endpoint (day 21), with the 40 mg/kg group showing a strong trend toward

improved survival (P=0.0535) [3].

Kidney fungal burden assessment revealed significant reductions in colony counts across all ibrexafungerp

treatment groups compared to vehicle control. The 30 mg/kg and 40 mg/kg doses reduced fungal burden by

>1.5 log₁₀ CFU/g and >2.5 log₁₀ CFU/g respectively compared to baseline levels at treatment initiation [3].

Table 1: In Vivo Efficacy of Ibrexafungerp Against C. auris in Murine Model

Treatment
Group

Dose
Regimen

Survival
Advantage (Day
8)

Survival
Advantage (Day
21)

Kidney Fungal Burden
Reduction (Day 8)

Ibrexafungerp 20 mg/kg

BID

Significant

(P≤0.02)

Not significant Significant

Ibrexafungerp 30 mg/kg

BID

Significant

(P≤0.02)

Significant

(P=0.037)

>1.5 log₁₀ CFU/g
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Treatment
Group

Dose
Regimen

Survival
Advantage (Day
8)

Survival
Advantage (Day
21)

Kidney Fungal Burden
Reduction (Day 8)

Ibrexafungerp 40 mg/kg
BID

Significant
(P≤0.02)

Trend (P=0.054) >2.5 log₁₀ CFU/g

Caspofungin 10 mg/kg
QD

Significant
(P=0.001)

Significant
(P=0.001)

Not significant

Fluconazole 20 mg/kg
QD

Not significant Not significant No reduction

Activity Against Echinocandin-Resistant C. glabrata

Emerging data for the second-generation fungerp SCY-247 demonstrates maintained activity against

echinocandin-resistant Candida glabrata in both in vitro susceptibility testing and murine infection models

[4]. This suggests a potential class effect for fungerps against resistant Candida species, though

ibrexafungerp-specific data for this indication continues to accumulate.

Supporting In Vitro Susceptibility Data

The in vivo efficacy of ibrexafungerp is supported by comprehensive in vitro susceptibility testing across

diverse Candida species.

Table 2: In Vitro Activity of Ibrexafungerp Against Candida Species [5]

Candida
Species

Number of
Isolates

Ibrexafungerp MIC
Range (mg/L)

Modal MIC/MIC₅₀
(mg/L)

Geometric Mean
MIC (mg/L)

C. albicans 163 0.016-0.5 0.125/0.06 0.062

C. parapsilosis 108 0.03-≥8 0.5/0.5 0.274

C. glabrata 60 0.06-2 0.25/0.25 0.219
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Candida
Species

Number of
Isolates

Ibrexafungerp MIC
Range (mg/L)

Modal MIC/MIC₅₀
(mg/L)

Geometric Mean
MIC (mg/L)

C. tropicalis 40 0.06-≥8 0.5/0.5 0.517

C. krusei 29 0.25-2 1/1 0.866

C.

orthopsilosis

20 0.5-4 4/2 1.732

C. auris 22 0.25-1 0.5/0.5 0.5

Ibrexafungerp demonstrates potent activity against contemporary European blood isolates, with non-wild-

type phenotypes observed in only 3.7% (16/434) of isolates [5]. The drug maintains activity against

fluconazole- and echinocandin-resistant isolates, highlighting its potential for treating multidrug-resistant

infections [5].

Against C. auris specifically, ibrexafungerp MICs range from 0.25-2 μg/mL (MIC₅₀ and MIC₉₀ both 1

μg/mL) [3]. This consistent activity, even against isolates with elevated echinocandin MICs, underscores its

potential utility in managing this emerging multidrug-resistant pathogen.

Pharmacokinetic and Pharmacodynamic Properties

Ibrexafungerp's favorable pharmacokinetic profile supports its efficacy in invasive candidiasis models:

Administration: Oral bioavailability [1]

Key PK Parameters (standard VVC dosing):
AUC₀₋₂₄: 6832 ng·h/mL (fasting), 9867 ng·h/mL (fed) [2]

Maximum concentration: 435 ng/mL (fasting), 629 ng/mL (fed) [2]
Time to maximum concentration: 4-6 hours [2]

Terminal half-life: 20-30 hours [2]
Metabolism: Primarily via CYP3A4 [2]

Tissue Distribution: Preferential distribution to vaginal tissue; enhanced activity at lower pH [2]
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Experimental Protocol for Murine Disseminated
Candidiasis Model

Animal Preparation and Infection

Immunosuppression: Render mice neutropenic via intraperitoneal cyclophosphamide (150 mg/kg) 1
day before infection and 100 mg/kg 4 days post-infection [3]

Inoculum Preparation: Grow C. auris or other Candida species in appropriate medium, harvest,
wash, and resuspend in PBS [3]

Infection: Administer inoculum (e.g., 10⁷ CFU/mouse) via lateral tail vein injection [3]

Treatment Protocol

Treatment Initiation: Begin dosing 24 hours post-infection [3]

Dosing Formulation: Prepare ibrexafungerp in appropriate vehicle for oral administration [3]
Dosing Schedule:

Ibrexafungerp: Administer orally twice daily (approximately 12-hour intervals) [3]
Comparator drugs: Administer according to established protocols (e.g., caspofungin IP once

daily) [3]
Treatment Duration: Continue for 7 days [3]

Assessment Endpoints

Survival Monitoring: Track survival twice daily through study endpoint (e.g., 21 days) [3]
Fungal Burden Assessment:

Euthanize subsets of mice at predetermined timepoints [3]
Harvest kidneys aseptically and homogenize in sterile PBS [3]

Plate serial dilutions on appropriate agar media [3]
Enumerate colonies after 24-48 hours incubation [3]

Histopathological Analysis: Optional histological examination of affected tissues [3]

Mechanism of Action and Resistance Considerations
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The following diagram illustrates ibrexafungerp's unique mechanism of action and its relationship to

resistance development:
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Ibrexafungerp demonstrates a distinct resistance profile compared to echinocandins. While most FKS

mutations conferring echinocandin resistance do not affect ibrexafungerp susceptibility, specific mutations

(particularly in FKS2 of C. glabrata) can impact fungerp activity [1]. Deletion mutations FKS1 (F625del)

and FKS2 (F659del) lead to 40-fold and >121-fold increases in MIC₅₀ respectively [1].
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Conclusion and Research Applications

Ibrexafungerp represents a promising therapeutic option for invasive candidiasis, particularly for infections

caused by multidrug-resistant pathogens like C. auris and echinocandin-resistant C. glabrata. The established

murine model provides a robust platform for evaluating its efficacy against these challenging infections.

The oral bioavailability of ibrexafungerp differentiates it from echinocandins and offers potential for step-

down therapy in invasive candidiasis, potentially reducing hospitalization durations and healthcare costs [1].

Its distinct binding site on the glucan synthase complex and activity against many echinocandin-resistant

strains position it as a valuable addition to the antifungal armamentarium.

Future research directions should focus on:

Optimization of dosing regimens for invasive candidiasis

Evaluation in combination therapy approaches
Investigation of efficacy in specific patient populations (e.g., immunocompromised hosts)

Further exploration of its activity against rare Candida species with intrinsic resistance to current
agents

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b535634#ibrexafungerp-in-vivo-efficacy-models-for-invasive-

candidiasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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